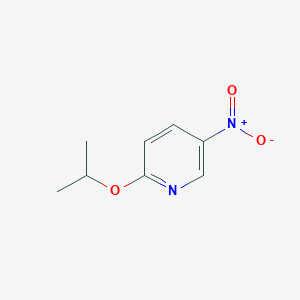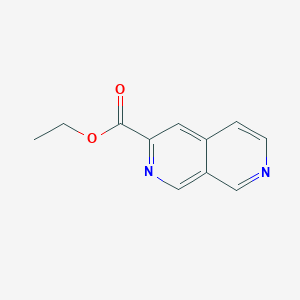
cis-10-Hexadecenoic acid
Vue d'ensemble
Description
cis-10-Hexadecenoic acid is a monounsaturated fatty acid with the molecular formula C16H30O2 It is characterized by a double bond at the tenth carbon atom in the cis configuration This compound is a member of the long-chain fatty acids and is found in various natural sources, including certain plant oils and animal fats
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-10-Hexadecenoic acid typically involves the hydrogenation of oleic acid, which is a common monounsaturated fatty acid. The process includes the selective hydrogenation of the double bond at the ninth position to shift it to the tenth position. This can be achieved using specific catalysts under controlled conditions to ensure the cis configuration is maintained.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as plant oils. The process includes saponification of the oils to release the fatty acids, followed by fractional distillation to isolate the desired compound. Advanced techniques like gas chromatography may be used to ensure high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidative products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to its saturated counterpart, hexadecanoic acid, using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups. For example, esterification with methanol in the presence of sulfuric acid produces methyl cis-10-hexadecenoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and sulfuric acid for esterification.
Major Products Formed:
Oxidation: Hydroperoxides and aldehydes.
Reduction: Hexadecanoic acid.
Substitution: Methyl cis-10-hexadecenoate.
Applications De Recherche Scientifique
cis-10-Hexadecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a standard in chromatographic analysis.
Biology: The compound is studied for its role in cellular metabolism and its effects on membrane fluidity.
Medicine: Research is ongoing to explore its potential anti-inflammatory and immunomodulatory properties.
Industry: It is used in the production of biodegradable polymers and as an additive in lubricants and cosmetics.
Mécanisme D'action
cis-10-Hexadecenoic acid can be compared with other monounsaturated fatty acids such as:
Palmitoleic acid (cis-9-Hexadecenoic acid): Similar in structure but with the double bond at the ninth position.
Oleic acid (cis-9-Octadecenoic acid): Has a longer carbon chain with the double bond at the ninth position.
Sapienic acid (cis-6-Hexadecenoic acid): The double bond is located at the sixth position.
Uniqueness: this compound is unique due to its specific double bond position, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in research focused on fatty acid metabolism and membrane dynamics.
Comparaison Avec Des Composés Similaires
- Palmitoleic acid
- Oleic acid
- Sapienic acid
Propriétés
IUPAC Name |
(Z)-hexadec-10-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7H,2-5,8-15H2,1H3,(H,17,18)/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJHNXIAYMADBX-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, 2,7-diethyl ester](/img/structure/B3255110.png)
![1-[4-(1H-Imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B3255113.png)


![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B3255132.png)
![3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3255150.png)





![1-[(2R,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B3255205.png)
